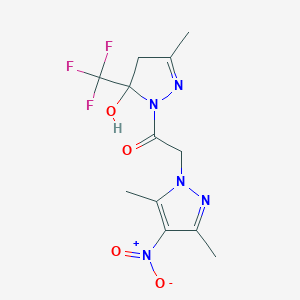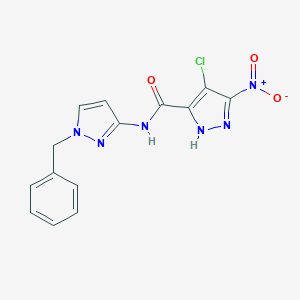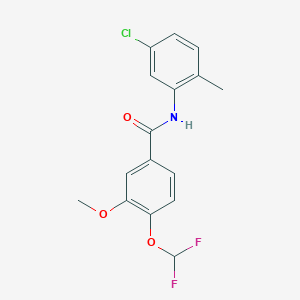![molecular formula C15H16ClN3O3 B279834 ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, commonly known as Pyrazole, is a heterocyclic organic compound that has been extensively studied due to its potential therapeutic applications. Pyrazole has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. In
Mecanismo De Acción
Pyrazole exerts its biological effects through several mechanisms. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Pyrazole also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the activation of inflammatory cells. Additionally, Pyrazole has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Pyrazole also has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Additionally, Pyrazole has been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrazole is also relatively inexpensive and readily available. However, Pyrazole has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Pyrazole also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
Pyrazole has several potential future directions for research. It has been suggested that Pyrazole may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Pyrazole also has potential applications in the treatment of cancer, as it has been shown to exhibit antitumor properties. Additionally, Pyrazole has been suggested to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to explore the full potential of Pyrazole in these areas.
Métodos De Síntesis
The synthesis of Pyrazole can be achieved through several methods, including the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a base or the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a catalyst. These methods have been extensively studied and optimized to produce high yield and purity of Pyrazole.
Aplicaciones Científicas De Investigación
Pyrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. Pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Pyrazole has also been shown to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins, which are involved in pain and fever.
Propiedades
Fórmula molecular |
C15H16ClN3O3 |
|---|---|
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(21)10-5-7-11(8-6-10)17-14(20)13-12(16)9(2)18-19(13)3/h5-8H,4H2,1-3H3,(H,17,20) |
Clave InChI |
XUGHEQHMYJVHDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)
![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)

![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)
